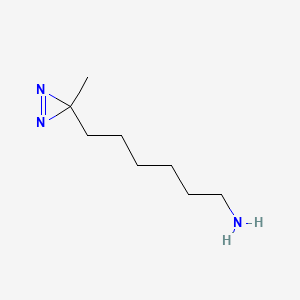
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is a compound characterized by the presence of a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is known for its high chemical reactivity and is often used in various scientific research applications, particularly in the field of photoaffinity labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine typically involves the formation of the diazirine ring followed by the attachment of the hexan-1-amine chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often require low temperatures and the presence of a catalyst to facilitate the formation of the diazirine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is widely used in scientific research due to its unique properties:
Chemistry: It is used as a photoaffinity label to study molecular interactions.
Biology: The compound is employed in the study of protein-protein interactions and enzyme activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine involves the formation of a highly reactive carbene intermediate upon exposure to UV light. This intermediate can covalently bind to nearby molecules, allowing researchers to study molecular interactions and identify binding sites. The molecular targets and pathways involved depend on the specific application and the molecules being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-methyl-3H-diazirin-3-yl)propan-1-amine
- 2-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
Uniqueness
6-(3-methyl-3H-diazirin-3-yl)hexan-1-amine is unique due to its specific structure, which combines a diazirine ring with a hexan-1-amine chain. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in scientific research.
Propiedades
Fórmula molecular |
C8H17N3 |
|---|---|
Peso molecular |
155.24 g/mol |
Nombre IUPAC |
6-(3-methyldiazirin-3-yl)hexan-1-amine |
InChI |
InChI=1S/C8H17N3/c1-8(10-11-8)6-4-2-3-5-7-9/h2-7,9H2,1H3 |
Clave InChI |
RKFONXOCPFZZQH-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=N1)CCCCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butylN-[2-(methoxymethyl)-1,3-oxazol-4-yl]carbamate](/img/structure/B13566900.png)

![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)
![Tert-butyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13566939.png)
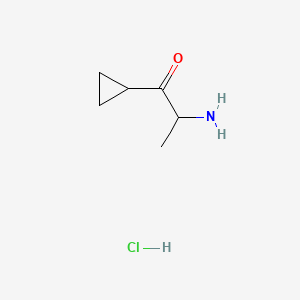
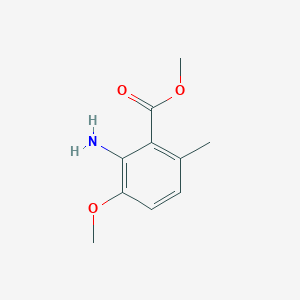
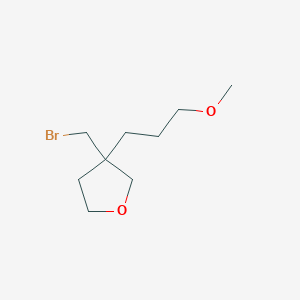
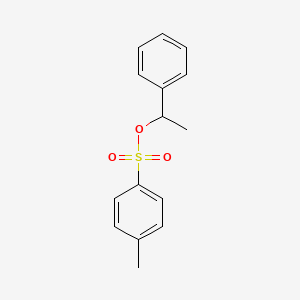
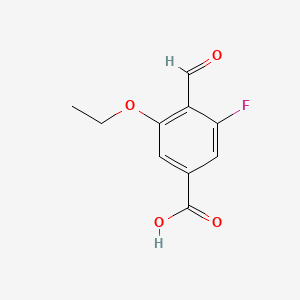
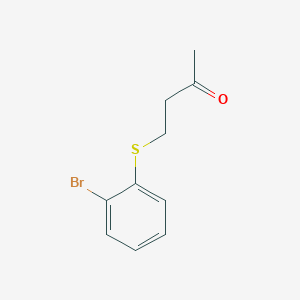

![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
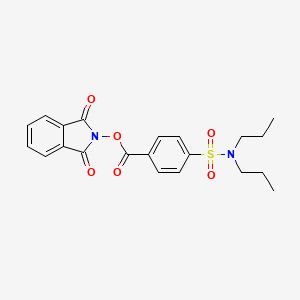
![3-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13566996.png)
